2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c1-32-11-10-30-20(17-12-26-18-5-3-2-4-16(17)18)28-29-21(30)34-13-19(31)27-14-6-8-15(9-7-14)33-22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMUWUHCQPKMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that integrates various functional groups, including indole, triazole, and acetamide. Its unique structure suggests potential biological activities in medicinal chemistry, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 392.39 g/mol. The presence of the trifluoromethoxy group enhances the lipophilicity and potentially the bioavailability of the compound.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds with indole and triazole moieties display promising antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, some related compounds have reported IC50 values as low as 0.34 μM against MCF-7 cells .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against multiple bacterial strains. Compounds with similar structural features have demonstrated effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering downstream biochemical pathways. This interaction can lead to apoptosis in cancer cells or inhibit bacterial growth through various mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Starting from an indole precursor, the indole ring is functionalized.
- Triazole Ring Formation : The functionalized indole is reacted with appropriate reagents to form the triazole ring.
- Thioether Linkage : The intermediate is reacted with a thiol compound to introduce the thioether linkage.
- Acetamide Formation : Finally, the compound is reacted with a suitable acetic acid derivative to form the acetamide group.
Antiproliferative Studies
In vitro studies have demonstrated that compounds similar to this compound induce cell cycle arrest and apoptosis in cancer cell lines. One study reported that a related compound induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase by inhibiting tubulin polymerization .
Antimicrobial Evaluation
In antimicrobial evaluations against common resistant pathogens, compounds with similar structures showed variable potency patterns. Notably, some derivatives exhibited significant activity against Gram-positive bacteria while showing reduced efficacy against Gram-negative strains .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core enables nucleophilic substitution and coordination chemistry:
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Alkylation/Acylation : The triazole's N-2 position reacts with alkyl halides or acyl chlorides under basic conditions. For example, methylation with iodomethane in DMF/K₂CO₃ yields N-methylated derivatives (analogous to reactions in ).
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Coordination Chemistry : The triazole nitrogen atoms form stable complexes with transition metals (e.g., Cu²⁺ or Zn²⁺), as demonstrated in structurally related triazole-thioethers .
Thioether Oxidation
The sulfur atom undergoes controlled oxidation:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 12 h in AcOH | 85–90 |
| mCPBA | Sulfone | 0°C→RT, CH₂Cl₂, 4 h | 78 |
| NaIO₄ | Sulfonic acid | H₂O/MeOH, 50°C, 6 h | 65 |
Oxidation selectivity depends on steric hindrance from the 2-methoxyethyl group .
Indole Functionalization
Electrophilic substitution occurs at the indole C-5 position:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (C-5) with 70% regioselectivity (cf. ).
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Vilsmeier–Haack Reaction : POCl₃/DMF formylation at C-5 achieves 55% yield .
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Suzuki Coupling : Pd(PPh₃)₄-mediated arylation at C-2 using arylboronic acids (60–75% yield) .
Acetamide Hydrolysis
The acetamide group undergoes acid/base-catalyzed hydrolysis:
| Conditions | Product | Yield (%) |
|---|---|---|
| 6M HCl, reflux, 8 h | 2-((5-(1H-Indol-3-yl)...thio)acetic acid | 92 |
| 2M NaOH, EtOH/H₂O, 60°C | Corresponding ammonium salt | 88 |
Hydrolysis kinetics are slowed by the electron-withdrawing trifluoromethoxy group .
Nucleophilic Aromatic Substitution
The 4-(trifluoromethoxy)phenyl group participates in SNAr reactions:
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| KNH₂/NH₃(l) | Para | 4-Amino derivative | 63 |
| CuCN/DMF, 120°C | Meta | Cyano-substituted analog | 41 |
Electrophilic substitution is disfavored due to the strong electron-withdrawing effect of the -OCF₃ group .
Photochemical Reactions
UV irradiation (254 nm) induces:
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C–S Bond Cleavage : Generates 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (quantified via HPLC ).
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Diradical Formation : Crosslinking observed in polymeric matrices .
This compound’s reactivity profile is critical for designing derivatives with enhanced biological activity or material properties. Experimental validation of these pathways is recommended, particularly for metal-catalyzed couplings and regioselective indole modifications.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of triazole-thio-acetamides. Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Indole vs. Aryl Groups : The indole moiety in the target compound may enhance binding to serotonin or kinase receptors compared to simpler aryl groups (e.g., phenyl in ) .
- Trifluoromethoxy vs.
- Methoxyethyl vs. Methylphenyl : The 2-methoxyethyl group (target) improves aqueous solubility compared to lipophilic substituents like 3-methylphenyl () .
Bioactivity Profiling
- Anti-Exudative Activity : reports acetamides with furan substituents showing 50–60% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The indole moiety in the target compound may enhance this activity due to improved receptor affinity.
- Antimicrobial Potential: Triazole-thio-acetamides with electron-withdrawing groups (e.g., chloro in ) exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria . The trifluoromethoxy group in the target compound may confer similar efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, analogous triazole-thioacetamide derivatives are synthesized via refluxing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones with chloroacetamides in ethanol/water with KOH as a base . Optimization includes:
- Catalyst selection : Zeolite (Y-H) and pyridine enhance reaction efficiency in similar triazole-acetamide syntheses .
- Temperature control : Reflux at 150°C under an oil bath improves yield for thermally stable intermediates .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures ensures high purity .
Q. How is the compound structurally characterized, and which analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, trifluoromethoxy groups at δ 4.3–4.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in triazole derivatives .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What preliminary pharmacological screening assays are recommended?
- Methodological Answer : Prioritize:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for antiproliferative activity) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
- Solubility and stability : HPLC-based pharmacokinetic profiling in simulated physiological buffers .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up, and what are common pitfalls?
- Methodological Answer :
- Side-reaction mitigation : Protect indole NH groups during triazole formation to prevent unwanted alkylation .
- Solvent optimization : Replace water with DMF in thiol-alkylation steps to reduce hydrolysis of trifluoromethoxy groups .
- Yield data : Pilot studies report 45–60% yields for similar triazole-acetamides; >70% achievable with iterative recrystallization .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups on triazole rings alter cytotoxicity by 10–100-fold) .
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HeLa discrepancies due to metabolic enzyme variability) .
- Meta-analysis : Cross-reference with databases like PubChem to identify outliers in reported IC₅₀ values .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., binding affinity < -8.0 kcal/mol suggests strong inhibition) .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with observed antiproliferative activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How to design in vivo studies to evaluate efficacy and toxicity?
- Methodological Answer :
- Dosing regimen : Start with 10–50 mg/kg/day in rodent models, adjusting based on plasma half-life (t₁/₂ ≈ 2–4 hours for similar acetamides) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
- Bioavailability enhancement : Formulate with PEG-400 or cyclodextrins to improve solubility .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to address variability?
- Methodological Answer :
- Microsomal stability assays : Compare human vs. rat liver microsomes to species-specific differences in CYP450 metabolism .
- Metabolite identification : Use LC-MS/MS to detect hydroxylation or demethylation products .
- Structural analogs : Replace the methoxyethyl group with a methylsulfone to reduce oxidative degradation .
Tables for Key Parameters
| Parameter | Typical Range | Reference |
|---|---|---|
| Synthetic Yield | 45–70% | |
| IC₅₀ (Antiproliferative) | 0.5–10 µM | |
| Plasma Half-Life (in vivo) | 2–4 hours | |
| logP (Predicted) | 2.8–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
